Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2231673-33-7
VCID: VC4503588
InChI: InChI=1S/C11H16O3/c1-14-9(13)11-4-2-10(8-11,3-5-11)6-7-12/h7H,2-6,8H2,1H3
SMILES: COC(=O)C12CCC(C1)(CC2)CC=O
Molecular Formula: C11H16O3
Molecular Weight: 196.246

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate

CAS No.: 2231673-33-7

Cat. No.: VC4503588

Molecular Formula: C11H16O3

Molecular Weight: 196.246

* For research use only. Not for human or veterinary use.

Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate - 2231673-33-7

Specification

CAS No. 2231673-33-7
Molecular Formula C11H16O3
Molecular Weight 196.246
IUPAC Name methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
Standard InChI InChI=1S/C11H16O3/c1-14-9(13)11-4-2-10(8-11,3-5-11)6-7-12/h7H,2-6,8H2,1H3
Standard InChI Key JWFHLJLGBIBZJT-UHFFFAOYSA-N
SMILES COC(=O)C12CCC(C1)(CC2)CC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate, reflects its bicyclic core and substituents. The bicyclo[2.2.1]heptane system (norbornane) consists of two fused cyclohexane rings, creating a rigid, boat-like structure. At position 1, a methyl ester (COOCH3\text{COOCH}_3) is attached, while position 4 features a 2-oxoethyl group (CH2C=O\text{CH}_2\text{C=O}). The SMILES notation COC(=O)C12CCC(C1)(CC2)CC=O and InChIKey JWFHLJLGBIBZJT-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Key Structural and Physicochemical Data

PropertyValue
CAS No.2231673-33-7
Molecular FormulaC11H16O3\text{C}_{11}\text{H}_{16}\text{O}_{3}
Molecular Weight196.24 g/mol
IUPAC Namemethyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
SMILESCOC(=O)C12CCC(C1)(CC2)CC=O
InChIKeyJWFHLJLGBIBZJT-UHFFFAOYSA-N
LogP1.24
Rotatable Bonds4
Hydrogen Bond Acceptors2
Topological Polar Surface Area43 Ų

The calculated LogP of 1.24 indicates moderate hydrophobicity, while four rotatable bonds suggest conformational flexibility despite the rigid bicyclic core .

Synthesis and Chemical Reactivity

Reactivity Profiles

The compound’s reactivity is governed by its ester and ketone moieties:

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to a carboxylic acid, enabling further derivatization.

  • Nucleophilic Addition: The ketone undergoes reactions with nucleophiles (e.g., Grignard reagents) to form secondary alcohols.

  • Cross-Coupling: Transition metal-catalyzed reactions (e.g., Suzuki-Miyaura) could modify aromatic substituents if present.

The bicyclo[2.2.1]heptane system’s rigidity may sterically hinder certain reactions, favoring regioselective transformations at the more accessible oxoethyl group.

Applications in Research and Industry

Pharmaceutical Intermediate

The norbornane scaffold is prized in drug design for its ability to impose conformational restraint, improving target binding and metabolic stability. This compound could serve as a precursor to:

  • Neurological Agents: Rigid frameworks mimic natural neurotransmitters.

  • Anti-Inflammatory Drugs: Ester derivatives may modulate COX-2 activity.

Materials Science

The ketone and ester groups enable polymerization or cross-linking:

  • Thermosetting Polymers: Cross-linked via aldol condensation or Michael addition.

  • Coating Additives: Enhances adhesion and durability through polar interactions.

SupplierPurityPack SizePrice ($)Lead Time
BLD Pharmatech Co.97%1 g4901 day
Accela ChemBio Inc.95%1 g47410 days
Advanced ChemBlock Inc97%5 g2,11212 days

Suppliers are located in the United States, China, and Germany, ensuring global accessibility .

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